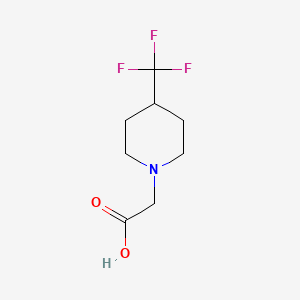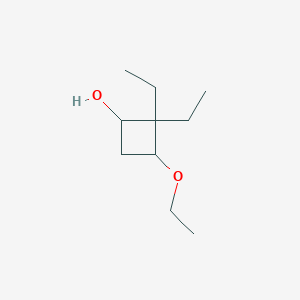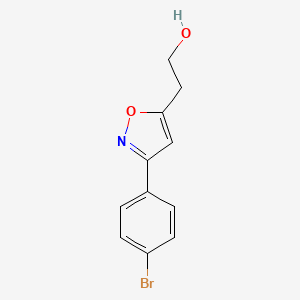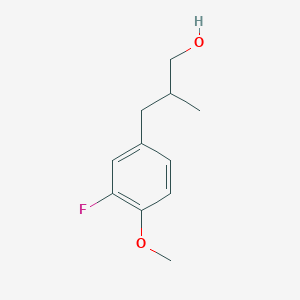![molecular formula C9H14N2O B1444196 1-[(1H-ピラゾール-1-イル)メチル]シクロペンタン-1-オール CAS No. 1464933-65-0](/img/structure/B1444196.png)
1-[(1H-ピラゾール-1-イル)メチル]シクロペンタン-1-オール
概要
説明
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a chemical compound that features a pyrazole ring attached to a cyclopentanol moiety
科学的研究の応用
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyrazole in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted pyrazole derivatives.
作用機序
The mechanism of action of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexanol moiety.
1-[(1H-pyrazol-1-yl)methyl]cyclopropan-1-ol: Similar structure but with a cyclopropanol moiety.
1-[(1H-pyrazol-1-yl)methyl]benzyl alcohol: Similar structure but with a benzyl alcohol moiety.
Uniqueness
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is unique due to its specific combination of a pyrazole ring and a cyclopentanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9(4-1-2-5-9)8-11-7-3-6-10-11/h3,6-7,12H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKBMQOKFVDINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)











